Cas no 65645-57-0 (ethyl 2-(3-aminopyridin-4-yl)acetate)

Ethyl 2-(3-aminopyridin-4-yl)acetate is a versatile intermediate in organic synthesis, particularly valued for its pyridine core and reactive amino and ester functional groups. The compound’s structure enables its use in pharmaceutical and agrochemical applications, serving as a key building block for heterocyclic compounds. Its ester group facilitates further derivatization, while the amino group allows for selective modifications, enhancing its utility in medicinal chemistry. The product exhibits good stability under standard conditions, ensuring reliable handling and storage. Its well-defined reactivity profile makes it a preferred choice for researchers developing novel bioactive molecules or fine-tuning synthetic pathways.
ethyl 2-(3-aminopyridin-4-yl)acetate structure
65645-57-0 structure
Product Name:ethyl 2-(3-aminopyridin-4-yl)acetate
CAS No:65645-57-0
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD11616146
CID:3165519
PubChem ID:12407502
Update Time:2025-11-02

ethyl 2-(3-aminopyridin-4-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(3-aminopyridin-4-yl)acetate
    • DTXSID90496832
    • SCHEMBL5894021
    • CS-0264232
    • 3-AMINO-4-PYRIDINEACETIC ACID ETHYL ESTER
    • WPJVPWFOTVTANX-UHFFFAOYSA-N
    • EN300-92404
    • ethyl (3-aminopyridin-4-yl)acetate
    • AKOS006315526
    • ETHYL2-(3-AMINOPYRIDIN-4-YL)ACETATE
    • 65645-57-0
    • DB-204133
    • AT28630
    • AB64424
    • 4-pyridineacetic acid,3-amino-,ethyl ester
    • QCA64557
    • MDL: MFCD11616146
    • Inchi: 1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5,10H2,1H3
    • InChI Key: WPJVPWFOTVTANX-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C=CN=CC=1N)=O

Computed Properties

  • Exact Mass: 180.089877630g/mol
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 65.2Ų

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ethyl 2-(3-aminopyridin-4-yl)acetate Related Literature

Additional information on ethyl 2-(3-aminopyridin-4-yl)acetate

Comprehensive Guide to Ethyl 2-(3-aminopyridin-4-yl)acetate (CAS No. 65645-57-0): Properties, Applications, and Market Insights

Ethyl 2-(3-aminopyridin-4-yl)acetate (CAS No. 65645-57-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative of 3-aminopyridine is widely utilized as a key intermediate in the synthesis of bioactive molecules. Its unique molecular structure, featuring both an amino group and an ester functionality, makes it a versatile building block for drug discovery and fine chemical production.

The compound's growing importance in modern chemistry is reflected in its increasing demand across research laboratories and industrial applications. With the rise of AI-driven drug discovery and green chemistry initiatives, ethyl 2-(3-aminopyridin-4-yl)acetate has become particularly relevant as researchers seek efficient synthetic pathways for novel therapeutic agents. Its CAS number 65645-57-0 serves as a unique identifier in global chemical databases, ensuring precise tracking in regulatory and research contexts.

From a chemical perspective, ethyl 2-(3-aminopyridin-4-yl)acetate demonstrates several interesting properties that contribute to its utility. The compound typically appears as a light yellow to brown crystalline powder at room temperature, with moderate solubility in common organic solvents. Its molecular weight of 180.20 g/mol and the presence of both hydrogen bond donor (NH2) and acceptor (ester carbonyl) groups enable diverse chemical transformations, making it valuable for structure-activity relationship studies in medicinal chemistry.

The synthesis of ethyl 2-(3-aminopyridin-4-yl)acetate typically involves multi-step organic reactions starting from commercially available pyridine derivatives. Modern synthetic approaches emphasize atom economy and reduced environmental impact, aligning with current trends in green pharmaceutical manufacturing. Researchers frequently optimize reaction conditions to improve yield and purity of this important intermediate, as its quality directly affects downstream applications in drug development pipelines.

In pharmaceutical applications, ethyl 2-(3-aminopyridin-4-yl)acetate serves as a crucial precursor for various kinase inhibitors and central nervous system (CNS) active compounds. The compound's pyridine core mimics natural heterocycles found in many biologically active molecules, while its ester group provides a convenient handle for further chemical modifications. Recent publications highlight its use in developing potential treatments for neurodegenerative disorders and inflammatory conditions, addressing some of today's most pressing healthcare challenges.

The agrochemical sector also benefits from derivatives of ethyl 2-(3-aminopyridin-4-yl)acetate, particularly in developing novel crop protection agents. Its structural features contribute to the design of molecules with improved pest selectivity and environmental compatibility, responding to growing demands for sustainable agriculture solutions. As regulatory pressures increase on conventional pesticides, this compound's derivatives offer promising alternatives with potentially lower ecological impact.

Market analysis indicates steady growth in demand for ethyl 2-(3-aminopyridin-4-yl)acetate (CAS 65645-57-0), driven by expanding pharmaceutical R&D budgets and increasing investment in precision agriculture technologies. The compound's global supply chain has adapted to meet these needs, with manufacturers implementing quality by design (QbD) principles to ensure consistent product specifications. Current pricing trends reflect its specialized nature, with costs varying based on purity grades and order volumes.

Quality control for ethyl 2-(3-aminopyridin-4-yl)acetate involves rigorous analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods verify the compound's identity and purity, which are critical for research reproducibility and regulatory compliance. Storage recommendations typically suggest keeping the material in cool, dry conditions away from strong oxidizers to maintain stability over extended periods.

Recent scientific literature reveals innovative applications of ethyl 2-(3-aminopyridin-4-yl)acetate in metal-organic frameworks (MOFs) and catalysis. Researchers have explored its coordination chemistry with transition metals, opening possibilities for novel materials with potential applications in gas storage and molecular separation technologies. These developments align with broader scientific interests in functional materials and clean energy solutions.

For researchers working with ethyl 2-(3-aminopyridin-4-yl)acetate, proper handling procedures should always be followed despite its non-hazardous classification. Standard laboratory practices including personal protective equipment (PPE) and adequate ventilation are recommended when handling the compound in powder form. Material Safety Data Sheets (MSDS) provide comprehensive guidance on safe handling specific to this chemical entity.

The future outlook for ethyl 2-(3-aminopyridin-4-yl)acetate (CAS 65645-57-0) appears promising as new applications continue to emerge. With advances in computational chemistry and high-throughput screening, this compound's derivatives may play significant roles in addressing antimicrobial resistance and developing next-generation therapeutic agents. Its versatility ensures ongoing relevance in both academic and industrial research settings.

In conclusion, ethyl 2-(3-aminopyridin-4-yl)acetate represents an important chemical building block with diverse applications across multiple scientific disciplines. Its unique combination of functional groups and synthetic accessibility make it valuable for researchers exploring new molecular entities. As scientific challenges evolve, this compound will likely maintain its position as a key intermediate in the development of innovative solutions for healthcare, agriculture, and materials science.

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